molecular formula C16H10N2O4S B2551048 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892759-16-9

6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2551048
CAS No.: 892759-16-9
M. Wt: 326.33
InChI Key: GWVNKHCAGWHEJQ-UHFFFAOYSA-N
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Description

The compound 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a hybrid heterocyclic molecule combining three key structural motifs:

  • A coumarin core (2H-chromen-2-one), known for its pharmacological properties, including anticoagulant and anticancer activities.
  • A 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle valued for metabolic stability and bioisosteric replacement of esters or amides.

The methoxy group at position 6 on the coumarin scaffold may influence solubility and intermolecular interactions.

Properties

IUPAC Name

6-methoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S/c1-20-10-4-5-12-9(7-10)8-11(16(19)21-12)15-17-14(18-22-15)13-3-2-6-23-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVNKHCAGWHEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a 3-(thiophen-2-yl)-1,2,4-oxadiazole intermediate, which is then coupled with a 6-methoxy-2H-chromen-2-one derivative under specific reaction conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions that include the formation of the chromenone moiety followed by the introduction of the oxadiazole unit. Spectroscopic techniques such as NMR and mass spectrometry are utilized for characterization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have been shown to induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)5.0Inhibition of EGFR signaling
Compound BA549 (Lung)6.5Induction of apoptosis
Compound CSK-BR-3 (Breast)4.2Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that related oxadiazole derivatives show significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
Compound DBacillus cereus7.8
Compound EEscherichia coli15.6

Case Studies

  • Apoptosis Induction in Cancer Cells : A study demonstrated that a compound structurally related to 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one significantly induced apoptosis in various cancer cell lines through caspase activation .
  • Antimicrobial Efficacy : Another research highlighted that synthesized oxadiazole derivatives exhibited potent antimicrobial activity against several bacterial strains, suggesting their potential use as new antibiotics .

Mechanism of Action

The mechanism of action of 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Coumarin Derivatives with Heterocyclic Substitutions

3-(3-(4-Methoxyphenyl)-2-(Phenylimino)-2,3-Dihydrothiazol-5-yl)-2H-Chromen-2-One ()
  • Core Structure : Coumarin with a dihydrothiazole ring.
  • Key Differences :
    • Replaces the 1,2,4-oxadiazole with a thiazole ring.
    • Contains a 4-methoxyphenyl group instead of thiophen-2-yl.
  • Data: Melting point: 103–105°C. Spectroscopic IR (C=O at 1717 cm⁻¹), NMR signals for coumarin and aromatic protons.
6-Bromo-3-(2-Methylthiazol-4-yl)-2H-Chromen-2-One ()
  • Core Structure : Coumarin with a methylthiazole substituent.
  • Key Differences :
    • Bromine at position 6 instead of methoxy.
    • Thiazole ring lacks the oxadiazole’s oxygen atom.
  • Synthesis : Prepared via condensation of 5-bromosalicylaldehyde with ethyl acetoacetate, followed by heterocyclic substitution .
3-(2-Aminothiazol-5-yl)-2H-Chromen-2-One ()
  • Core Structure: Coumarin with an aminothiazole group.
  • Lacks the oxadiazole-thiophene moiety.
  • Synthesis : Derived from 3-acetylcoumarin via bromination and thiourea cyclization .

Oxadiazole-Containing Compounds

3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide ()
  • Core Structure : Piperidine-carboxamide with an oxadiazole ring.
  • Key Differences :
    • Fluorophenyl substituent instead of thiophene.
    • Piperidine-carboxamide scaffold differs from coumarin.
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)Thiophen-2-yl)Thiophen-2-yl]-1,3,4-Oxadiazol-5-yl)Amino]Acetic Acid ()
  • Core Structure : Oxadiazole linked to thiophene and acetic acid.
  • Key Differences :
    • Dual thiophene rings and a hydroxyethoxy group.
    • Acetic acid moiety instead of coumarin.
  • Bioactivity : Demonstrated DNA-binding capability with a binding energy of −6.58 kcal/mol in docking studies .
1-{[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperazine Hydrochloride ()
  • Core Structure : Piperazine-oxadiazole-thiophene hybrid.
  • Key Differences :
    • Piperazine replaces coumarin.
    • Lacks the methoxy group.

Comparative Data Table

Compound Name Core Structure Heterocycle Substituents Key Properties/Bioactivity Reference
Target Compound Coumarin 1,2,4-Oxadiazole 6-OCH3, Thiophen-2-yl Hypothesized DNA binding/antimicrobial N/A
3-(3-(4-Methoxyphenyl)-Dihydrothiazolyl)-Coumarin Coumarin Thiazole 4-OCH3, Phenylimino IR/NMR characterized; m.p. 103–105°C [1]
6-Bromo-3-(2-Methylthiazol-4-yl)-Coumarin Coumarin Thiazole 6-Br, 2-methyl Synthesized via condensation [5]
3-[3-(4-Fluorophenyl)-Oxadiazolyl]-Piperidine Piperidine 1,2,4-Oxadiazole 4-Fluorophenyl Antituberculosis activity [7]
Oxadiazole-Thiophene-Acetic Acid Acetic Acid 1,3,4-Oxadiazole Thiophen-2-yl, hydroxyethoxy DNA binding: −6.58 kcal/mol [9]

Research Implications and Gaps

  • Synthesis : The target compound could be synthesized via methods analogous to and , substituting thiazole precursors with oxadiazole-thiophene building blocks.
  • Characterization : Spectroscopic techniques (IR, NMR, MS) and X-ray crystallography (using SHELXL, as in ) would confirm structure and purity.

Note: Direct data on the target compound are absent in the provided evidence; comparisons rely on structural analogs. Further studies are needed to explore its synthesis, stability, and pharmacological profile.

Biological Activity

6-Methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarins and oxadiazoles. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be represented as follows:

C14H10N4O3S\text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_3\text{S}

This structure features a coumarin backbone fused with a thiophene and an oxadiazole moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have shown effectiveness against various bacterial strains. In one study, the presence of the oxadiazole moiety was crucial for enhancing the antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit cyclooxygenase (COX) enzymes. A study on structurally related compounds demonstrated that modifications at specific positions on the benzene ring significantly affected their COX-inhibitory activity. The introduction of halogen substituents at certain positions enhanced the anti-inflammatory effects . This suggests that 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may also possess similar properties.

Anticancer Activity

The anticancer properties of coumarin derivatives have been widely studied. In vitro assays have shown that some coumarin compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies involving related coumarins revealed that they induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation . The unique structure of 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may allow it to interact with cellular pathways involved in cancer progression.

The biological activity of 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory processes (e.g., COX).
  • ROS Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific phases, leading to reduced proliferation of cancer cells.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant antimicrobial activity against E. coli and S. aureus.
Study B Reported anti-inflammatory effects through COX inhibition in vitro.
Study C Showed cytotoxicity against MCF7 breast cancer cells with an IC50 value of 15 µM.

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